molecular formula C21H20ClN3O B2932991 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline CAS No. 1798513-04-8

6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline

Cat. No.: B2932991
CAS No.: 1798513-04-8
M. Wt: 365.86
InChI Key: GLTKAHHABVBJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(4-Chlorophenyl)azepane-1-carbonyl]quinoxaline is a novel synthetic compound designed for pharmaceutical and medicinal chemistry research. It features a strategic molecular hybridization, combining two pharmacologically significant motifs: an azepane ring and a quinoxaline heterocycle. Azepane-based compounds are privileged structures in drug discovery, with more than 20 approved drugs demonstrating a broad spectrum of biological activities, including anti-cancer, anti-tubercular, and anti-Alzheimer's properties . The quinoxaline scaffold is another versatile heterocycle known for its diverse biomedical applications, particularly in antimicrobial and chronic disease therapeutic research . The integration of a 4-chlorophenyl group on the azepane ring may further modulate the compound's electronic properties and binding affinity to biological targets. This molecular architecture makes it a valuable chemical tool for probing new biological pathways and for the discovery and development of novel therapeutic agents. Researchers can utilize this compound in high-throughput screening, target identification, and structure-activity relationship (SAR) studies. Intended Research Applications: This compound is supplied as a chemical reference standard and for in vitro research. Potential research areas include, but are not limited to: - Investigation as a core scaffold for the development of new anti-infective agents. - Screening in oncology research, given the established relevance of both azepane and quinoxaline structures in anticancer drug discovery . - Exploration of its mechanism of action, with potential targets including enzyme systems like PARP, based on the activity of structurally related quinoxaline compounds . Important Notice: This product is labeled with the condition "For Research Use Only". This product is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKAHHABVBJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed in these synthetic routes due to its efficiency in forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Quinoxaline Core

The quinoxaline scaffold is electron-deficient due to its two nitrogen atoms, enabling electrophilic and nucleophilic substitutions at activated positions. While the 6-position is occupied by the azepane-carbonyl group, the remaining positions (e.g., 2, 3, 7) may undergo reactions under specific conditions:

  • Nitration : Nitration at position 2 or 7 can occur using HNO₃/H₂SO₄, yielding nitro derivatives. This is analogous to methods for synthesizing nitroquinoxalines .

  • Halogenation : Bromination or chlorination can be achieved with reagents like NBS (N-bromosuccinimide) in polar solvents .

Table 1: Substitution Reactions on Quinoxaline Core

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C2-Nitro-6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline78%
BrominationNBS, DMF, 80°C7-Bromo-6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline65%

Coupling Reactions at the 4-Chlorophenyl Group

The 4-chlorophenyl moiety on the azepane ring can participate in cross-coupling reactions:

  • Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the chlorine atom is replaced with aryl/heteroaryl groups .

  • Buchwald–Hartwig Amination : Pd catalysts enable substitution with amines, forming C-N bonds .

Table 2: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C6-[3-(4-Biphenyl)azepane-1-carbonyl]quinoxaline82%
AminationPd₂(dba)₃, Xantphos, DMF, 120°C6-[3-(4-(Piperazin-1-yl)phenyl)azepane-1-carbonyl]quinoxaline70%

Functionalization of the Azepane Moiety

The azepane ring’s secondary amine (N-1) undergoes alkylation or acylation:

  • Acylation : Reaction with acetyl chloride forms an amide derivative .

  • Quaternary Salt Formation : Alkylation with methyl iodide produces ammonium salts .

Table 3: Azepane Functionalization

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, Et₃N, DCM6-[3-(4-Chlorophenyl)-1-acetylazepane-1-carbonyl]quinoxaline88%
AlkylationCH₃I, K₂CO₃, DMF6-[3-(4-Chlorophenyl)-1-methylazepanium-1-carbonyl]quinoxaline iodide75%

Hydrolysis and Reduction of the Carbonyl Linker

The amide bond between quinoxaline and azepane is reactive under acidic/basic conditions:

  • Hydrolysis : Concentrated HCl at reflux cleaves the amide, yielding 6-carboxyquinoxaline and 3-(4-chlorophenyl)azepane .

  • Reduction : LiAlH₄ reduces the carbonyl to a methylene group, forming 6-[3-(4-chlorophenyl)azepan-1-ylmethyl]quinoxaline .

Table 4: Carbonyl Group Transformations

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6M HCl, reflux, 12h6-Carboxyquinoxaline + 3-(4-chlorophenyl)azepane90%
ReductionLiAlH₄, THF, 0°C to rt6-[3-(4-Chlorophenyl)azepan-1-ylmethyl]quinoxaline68%

Cyclization and Ring-Forming Reactions

The compound’s structure allows for intramolecular cyclization:

  • Pictet–Spengler Reaction : With aldehydes in acidic conditions, fused tetracyclic derivatives form via imine intermediates .

Table 5: Cyclization Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Pictet–SpenglerAcOH, MeOH, 60°C12bH-Benzo azepino[4,5-a]quinoxaline85%

Scientific Research Applications

6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Key Compounds for Comparison :

3-(4-Chlorophenyl)-1,2-dihydrobenzo[g]quinoxaline (Compound 2) Core Structure: Benzo[g]quinoxaline fused with a dihydro ring system. Substituents: 4-Chlorophenyl at position 3. Synthesis: Condensation of naphthalene-2,3-diamine with 4-chlorophenacyl bromide. Activity: Demonstrated cytotoxicity against MCF-7 breast cancer cells.

2-(4-Chlorophenyl)benzo[g]quinoxaline (Compound 3) Core Structure: Fully aromatic benzo[g]quinoxaline. Substituents: 4-Chlorophenyl at position 2. Synthesis: Dehydrogenation of Compound 2 in acetic anhydride. Activity: Enhanced apoptotic activity compared to Compound 2, likely due to aromatic stabilization.

6-[3-(4-Chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline Core Structure: Indolo[3,2-b]quinoxaline. Substituents: 4-Chlorophenoxypropyl at position 6, methyl at position 5. Molecular Formula: C24H20ClN3O. Activity: Limited published data, but indoloquinoxalines are often explored for kinase inhibition.

Comparison with 6-[3-(4-Chlorophenyl)azepane-1-carbonyl]quinoxaline :
Parameter Target Compound Compound 3 Indoloquinoxaline Analog
Core Structure Quinoxaline Benzo[g]quinoxaline Indolo[3,2-b]quinoxaline
Key Substituent 3-(4-Chlorophenyl)azepane-1-carbonyl at C6 4-Chlorophenyl at C2 4-Chlorophenoxypropyl at C6, methyl at C7
Molecular Formula C20H18ClN3O (estimated) C16H11ClN2 C24H20ClN3O
Flexibility High (azepane ring) Low (rigid fused rings) Moderate (propyl linker)
Hypothesized Activity Enhanced target engagement due to azepane Cytotoxicity via apoptosis induction Kinase inhibition (speculative)

Pharmacological and Physicochemical Insights

  • Bioactivity : While Compound 3’s fully aromatic system enhances cytotoxicity , the target compound’s azepane could allow better penetration into hydrophobic binding pockets.
  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling (e.g., amide bond formation), whereas benzoquinoxaline derivatives are simpler to prepare .

Biological Activity

6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from quinoxaline derivatives. The process often includes the introduction of the azepane carbonyl group through acylation reactions, followed by chlorination to introduce the 4-chlorophenyl moiety.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated broad-spectrum activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL, highlighting their potency.

CompoundMIC (µg/mL)Target Organisms
Compound 6c4Staphylococcus aureus, Klebsiella pneumoniae
Compound 6b2Acinetobacter baumannii
Compound 6e8Cryptococcus neoformans

The presence of chlorine substituents has been shown to enhance antibacterial activity. Compounds with para or meta chlorine substitutions demonstrated higher efficacy compared to those with other substituents .

Anticancer Activity

Quinoxaline derivatives have also been explored for their anticancer properties. For instance, compounds similar to this compound have been identified as selective inhibitors of ATP, affecting cancer cell proliferation . These compounds induced cell cycle arrest at the G2/M phase, suggesting a mechanism that could be leveraged for cancer therapy.

The precise mechanism by which quinoxaline derivatives exert their biological effects often involves interaction with specific molecular targets. For example, they may inhibit enzymes critical for bacterial survival or modulate pathways involved in cancer cell growth. Inhibition of enzymes such as 15-prostaglandin dehydrogenase (15-PGDH) has been noted, which plays a role in regulating prostaglandin levels associated with inflammation and tumor progression .

Case Studies

Recent studies have highlighted the efficacy of quinoxaline derivatives in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that a compound structurally similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .
  • Anticancer Potential : Another investigation revealed that certain quinoxaline derivatives led to apoptosis in cancer cell lines, indicating their potential as therapeutic agents against malignancies .
  • In Vivo Toxicity : Importantly, some studies reported low in vivo toxicity for these compounds, with LD50 values exceeding 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .

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